1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoxazole ring fused with a cyclopropane moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as methanesulfonic acid under reflux conditions in methanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride can be compared with other benzoxazole derivatives, such as:
- 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride
- 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different functional groups can alter the compound’s reactivity and interaction with biological targets, highlighting the uniqueness of each derivative.
Properties
CAS No. |
2138244-10-5 |
---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.7 |
Purity |
95 |
Origin of Product |
United States |
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